1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide
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Overview
Description
1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a furan moiety and a carboxamide group
Preparation Methods
The synthesis of 1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethylamine: This is achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Coupling with Piperidine-4-carboxylic Acid: The furan-2-ylmethylamine is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine or ammonia source.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like bromine (Br2) for halogenation.
Scientific Research Applications
1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan moiety can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-({[(Thiophen-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide: This compound features a thiophene ring instead of a furan ring, which can lead to different chemical and biological properties.
1-({[(Pyridin-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide: The presence of a pyridine ring can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide, a compound with a unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C12H16N2O4
- Molecular Weight : 240.27 g/mol
- CAS Number : 874832-33-4
The structure features a piperidine ring substituted with a furan moiety, which is known to enhance biological activity through various mechanisms.
Antiviral Activity
Research indicates that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, related compounds have demonstrated effective inhibition against various viral strains, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The mechanism often involves interference with viral replication processes, potentially through inhibition of key viral enzymes or host cell interactions .
Anticancer Properties
This compound has shown promise in cancer research. Studies have reported that similar piperidine derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against ovarian cancer cells, indicating their potential as therapeutic agents in oncology .
The biological activity of this compound is believed to stem from its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted for their ability to inhibit enzymes involved in cancer cell proliferation and viral replication.
- Receptor Interaction : The compound may interact with specific receptors (e.g., CB1 receptors), leading to altered signaling pathways that affect cell survival and proliferation .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of several piperidine derivatives against RSV. The results indicated that certain compounds exhibited EC50 values ranging from 5 to 28 μM, showcasing their potential as antiviral agents .
Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, a series of piperidine derivatives were tested against various cancer cell lines. One derivative showed an IC50 value of 31.5 µM against OVCAR-3 ovarian cancer cells, indicating significant antiproliferative effects .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
1-[2-(furan-2-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c14-13(18)10-3-5-16(6-4-10)9-12(17)15-8-11-2-1-7-19-11/h1-2,7,10H,3-6,8-9H2,(H2,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKJKBDCLMVSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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